(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-methoxybenzaldehyde with 4,9-dihydro-3H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.
Substitution: The methoxy group and other positions on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, known for its wide range of biological activities.
2-Methoxybenzaldehyde: A key starting material in the synthesis of the compound, also known for its biological properties.
Quinoline Derivatives: Similar in structure and often studied for their biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a carbazole core with a methoxy-substituted benzylidene group. This structural feature contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-9-5-2-6-13(18)12-14-10-11-16-15-7-3-4-8-17(15)21-19(16)20(14)22/h2-9,12,21H,10-11H2,1H3/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGAPJVGGCSKC-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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